Cyclobutyl(1,3-thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl(1,3-thiazol-2-yl)methanol is a compound that features a cyclobutyl group attached to a thiazole ring, which is further connected to a methanol group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the cyclobutyl and methanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a cyclobutyl ketone and a thioamide, the thiazole ring can be formed through a cyclization reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution
Major Products:
Oxidation: Cyclobutyl(1,3-thiazol-2-yl)carboxylic acid.
Reduction: Cyclobutyl(1,3-dihydrothiazol-2-yl)methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
Cyclobutyl(1,3-thiazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Cyclobutyl(1,3-thiazol-2-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation .
Comparison with Similar Compounds
- Cyclobutyl(1,3-thiazol-2-yl)carboxylic acid
- Cyclobutyl(1,3-dihydrothiazol-2-yl)methanol
- Cyclobutyl(1,3-thiazol-2-yl)amine
Comparison: Cyclobutyl(1,3-thiazol-2-yl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and biological activity compared to its analogs. The methanol group can undergo oxidation and reduction, providing additional pathways for chemical modification and potential therapeutic applications .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
cyclobutyl(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C8H11NOS/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-7,10H,1-3H2 |
InChI Key |
RIBOQTBKEGJQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.